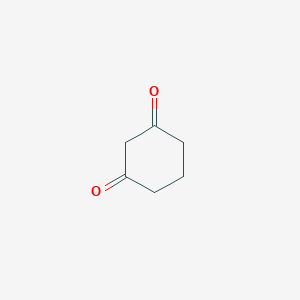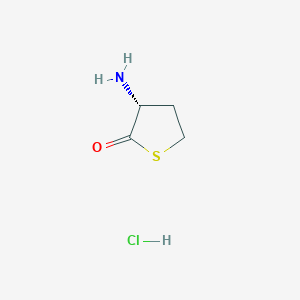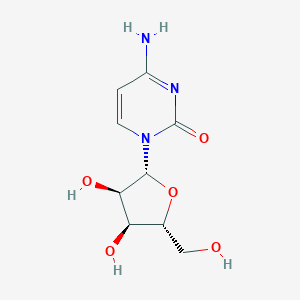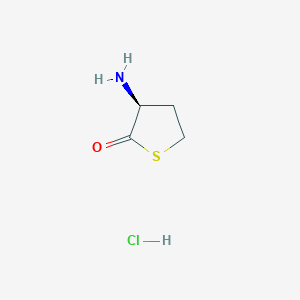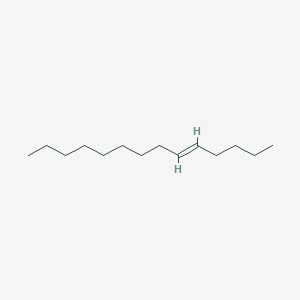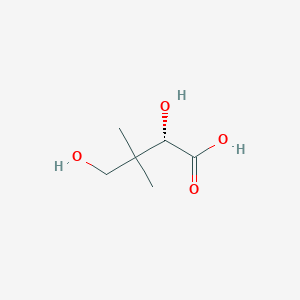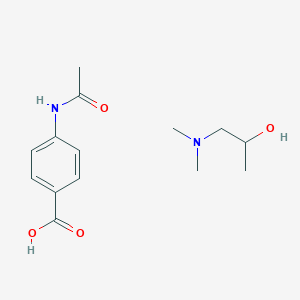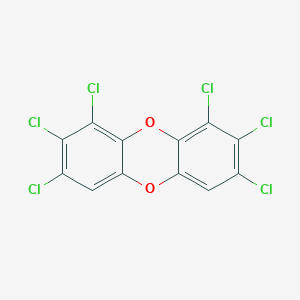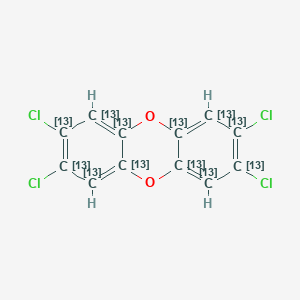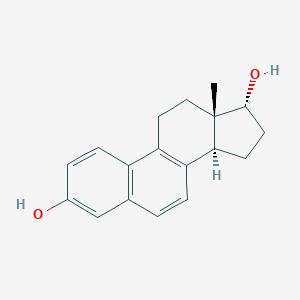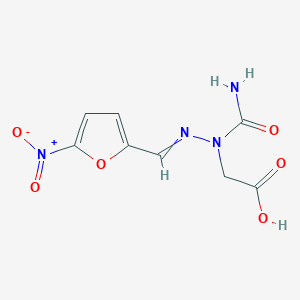
3-(5-Nitrofurfurylideneamino)hydantoic acid
Overview
Description
3-(5-Nitrofurfurylideneamino)hydantoic acid is a chemical compound with the molecular formula C8H8N4O6 and a molecular weight of 256.17 g/mol . It is a derivative of 5-nitro-2-furfural and is known for its bactericidal properties . This compound is often used as a reference standard in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitrofurfurylideneamino)hydantoic acid involves the reaction of 5-nitro-2-furfural with hydantoin under specific conditions . The reaction typically requires a solvent such as dimethylformamide and may involve heating to facilitate the reaction . The product is then purified using techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) .
Industrial Production Methods
it is likely that large-scale synthesis follows similar routes as laboratory-scale synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(5-Nitrofurfurylideneamino)hydantoic acid undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions
Hydrolysis: This reaction can occur in the presence of water and a buffer, such as citrate buffer.
Oxidation: Common oxidizing agents like hydrogen peroxide may be used.
Reduction: Reducing agents such as sodium borohydride can be employed.
Major Products
Hydrolysis: Produces 5-nitro-2-furaldehyde and 1-aminohydantoin.
Oxidation and Reduction: Specific products depend on the reagents and conditions used.
Scientific Research Applications
3-(5-Nitrofurfurylideneamino)hydantoic acid is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5-Nitrofurfurylideneamino)hydantoic acid involves its interaction with bacterial enzymes, leading to the production of reactive intermediates that damage bacterial DNA . This compound targets bacterial cells, disrupting their normal functions and leading to cell death .
Comparison with Similar Compounds
3-(5-Nitrofurfurylideneamino)hydantoic acid is similar to other nitrofuran derivatives, such as nitrofurantoin and nitrofurazone . it is unique in its specific structure and the types of reactions it undergoes .
List of Similar Compounds
Nitrofurantoin: Used as an antibiotic for urinary tract infections.
Nitrofurazone: Used as a topical antibacterial agent.
5-Nitro-2-furfural: A precursor in the synthesis of various nitrofuran derivatives.
Properties
IUPAC Name |
2-[carbamoyl-[(5-nitrofuran-2-yl)methylideneamino]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O6/c9-8(15)11(4-7(13)14)10-3-5-1-2-6(18-5)12(16)17/h1-3H,4H2,(H2,9,15)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYZARAFMQWNPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NN(CC(=O)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50213885 | |
| Record name | 2-[1-(Aminocarbonyl)-2-[(5-nitro-2-furanyl)methylene]hydrazinyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50213885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63981-22-6 | |
| Record name | 2-[1-(Aminocarbonyl)-2-[(5-nitro-2-furanyl)methylene]hydrazinyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50213885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the presence of 3-(5-Nitrofurfurylideneamino)hydantoic acid in nitrofurantoin oral suspensions a concern?
A1: While the research paper primarily focuses on the analytical method for detecting this impurity, the presence of this compound in nitrofurantoin oral suspensions raises concerns about potential unintended biological effects. The paper demonstrates that this impurity forms from nitrofurantoin in the presence of citrate buffer, a common excipient in the formulation. [] This conversion suggests potential instability of the drug product and highlights the need to monitor and control impurity levels. Further research is needed to fully understand the toxicological profile and potential risks associated with this compound exposure.
Q2: What analytical techniques were used to identify and quantify this compound?
A2: The researchers utilized a multi-faceted approach to characterize and quantify the impurity:
- Reversed-phase high-performance liquid chromatography (HPLC): This method enabled separation and quantification of both nitrofurantoin and this compound in the oral suspensions. []
- Synthesis and Characterization: To confirm the identity of the impurity, the researchers synthesized this compound and characterized it using various techniques:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


